molecular formula C20H17N3O4S B2405326 2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 866867-10-9

2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2405326
M. Wt: 395.43
InChI Key: NRBVCFYWBWJQBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not found, there are related compounds that have been synthesized. For instance, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of novel heterocyclic compounds derived from benzodifuranyl and other core structures highlights the importance of acetamide derivatives in developing potential anti-inflammatory and analgesic agents. These compounds, including variations of acetamide moieties, have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility in medicinal chemistry for drug development (Abu‐Hashem et al., 2020).

Anticancer Applications

The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and their in vitro cytotoxic activity against cancer cell lines indicate the potential of acetamide derivatives in cancer research. One compound showed significant cancer cell growth inhibition, highlighting the relevance of exploring acetamide derivatives for anticancer properties (Al-Sanea et al., 2020).

Antimicrobial and Antifungal Research

Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, show significant antimicrobial and antifungal activities. These findings suggest the potential of acetamide derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Antioxidant Properties

Capsaicin analogues, including compounds like N-(4-hydroxy-3-methoxybenzyl)acetamide, have been analyzed for their antioxidant capabilities. Computational studies have evaluated their potential as antioxidants, providing insight into their mechanism of action in scavenging free radicals, which is crucial for understanding the chemical basis of antioxidative properties in related acetamide derivatives (Yancheva et al., 2020).

Safety And Hazards

While specific safety and hazard information for this compound is not available, benzofurans, a related class of compounds, are listed in the ChEBI database .

properties

IUPAC Name

2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-26-14-8-4-2-6-12(14)10-23-19(25)18-17(22-20(23)28-11-16(21)24)13-7-3-5-9-15(13)27-18/h2-9H,10-11H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBVCFYWBWJQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-[(2-Methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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